molecular formula C8H3FN2S B12936660 7-Fluorobenzo[d]thiazole-4-carbonitrile

7-Fluorobenzo[d]thiazole-4-carbonitrile

Cat. No.: B12936660
M. Wt: 178.19 g/mol
InChI Key: MHGYEVSYAKWSGG-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d]thiazole-4-carbonitrile is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in pharmaceutical research, which is strategically functionalized with a fluorine atom and a carbonitrile group. These modifications are commonly employed to fine-tune the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . While specific biological data for this exact isomer is not fully established in the public domain, its structural similarity to other patented benzothiazole derivatives indicates a high potential for use in preclinical research. Related fluorobenzothiazole compounds are frequently investigated as key intermediates for synthesizing potent inhibitors of various enzymes and protein targets . For instance, closely related molecular frameworks appear in patents concerning nitrogen-containing fused ring derivatives, which are explored for their inhibitory activity . Furthermore, the carbonitrile group is a versatile handle for further chemical transformation, allowing researchers to synthesize diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . Researchers value this compound for developing potential therapeutic agents, particularly in oncology, where similar heterocyclic compounds have demonstrated excellent inhibitory activity against cancer cell proliferation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3FN2S

Molecular Weight

178.19 g/mol

IUPAC Name

7-fluoro-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C8H3FN2S/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2,4H

InChI Key

MHGYEVSYAKWSGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C#N)N=CS2)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution and Cyclization

One approach involves starting from a fluorinated aniline derivative, which undergoes thiocyanation and subsequent cyclization to form the benzothiazole ring. Bromine-mediated thiocyanation of fluorinated anilines has been reported to efficiently introduce the thiocyanate group, which is a key intermediate for benzothiazole formation.

  • Step 1: Bromine is added to a fluorinated aniline to form a thiocyanogen intermediate.
  • Step 2: The thiocyanate group attaches to the aromatic ring.
  • Step 3: Cyclization under acidic or thermal conditions yields the benzothiazole core.
  • Step 4: Introduction of the nitrile group at the 4-position can be achieved by subsequent functional group transformations.

This method benefits from mild conditions and good regioselectivity for fluorine substitution.

Conversion of Carboxylic Acid Precursors to Nitriles

Another common synthetic route involves preparing a 7-fluorobenzo[d]thiazole-4-carboxylic acid or its derivatives, followed by conversion to the corresponding nitrile.

  • Preparation of Acid Chloride: The carboxylic acid precursor is treated with thionyl chloride (SOCl2) under reflux to form the acid chloride intermediate with high yield (up to 99%).
  • Nitrile Formation: The acid chloride can be converted to the nitrile via dehydration or reaction with cyanide sources.

This method is well-documented for related benzothiazole derivatives and can be adapted for the fluorinated analog.

Use of Pyridine Hydrochloride for Methoxy to Hydroxy Conversion

In related benzothiazole systems, pyridine hydrochloride at elevated temperatures (around 180°C) has been used to convert methoxy-substituted benzothiazoles to hydroxy derivatives, which can be further functionalized to nitriles. This method may be applicable for preparing intermediates en route to 7-fluorobenzo[d]thiazole-4-carbonitrile.

Experimental Conditions and Yields

Method Reagents/Conditions Yield (%) Notes
Bromine-mediated thiocyanation Bromine, fluorinated aniline, acidic medium >90 Rapid thiocyanate attachment; mild conditions
Acid chloride formation Thionyl chloride, reflux, 2 h 80-99 High yield acid chloride intermediate
Nitrile formation from acid chloride Cyanide source or dehydration agents Variable Requires careful control to avoid side reactions
Pyridine hydrochloride treatment Pyridine hydrochloride, 180°C, 1 h Moderate Used for hydroxy substitution precursor

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and cyano positions, respectively.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluorobenzo[d]thiazole-4-carbonitrile has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which 7-Fluorobenzo[d]thiazole-4-carbonitrile exerts its effects varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell division in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights structural differences and electronic effects between 7-Fluorobenzo[d]thiazole-4-carbonitrile and analogous compounds:

Compound Name Substituents Key Structural Features Electronic Effects
7-Fluorobenzo[d]thiazole-4-carbonitrile F (C7), CN (C4) Fluorine (electron-withdrawing), nitrile Enhanced electrophilicity at C4
2-Mercaptobenzo[d]thiazole-4-carbonitrile SH (C2), CN (C4) Thiol group at C2 Increased polarity, potential for disulfide bonding
4-(7-Bromobenzo[d]thiadiazol-4-yl)morpholine Br (C7), morpholine (C4) Bromine (heavier halogen), morpholine Altered lipophilicity and steric bulk
2-Chlorobenzo[d]thiazole-4-carbonitrile Cl (C2), CN (C4) Chlorine at C2 Moderate electron-withdrawing effects

Key Observations :

  • Fluorine vs.
  • Positional Effects : Substituents at C2 (e.g., SH, Cl) versus C7 (F) alter the electronic distribution across the aromatic system, impacting reactivity and intermolecular interactions .

Challenges for 7-Fluorobenzo[d]thiazole-4-carbonitrile :

Physicochemical Properties
  • Solubility: The fluorine atom in 7-Fluorobenzo[d]thiazole-4-carbonitrile likely increases polarity compared to non-fluorinated analogs, enhancing aqueous solubility. In contrast, morpholine-substituted derivatives exhibit improved solubility in organic solvents .
  • Spectroscopic Data : Fluorine’s strong electronegativity would result in distinct $^{19}\text{F}$ NMR shifts (~-110 to -120 ppm for aromatic F) and deshielded $^{13}\text{C}$ signals for C4 due to the nitrile group .

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